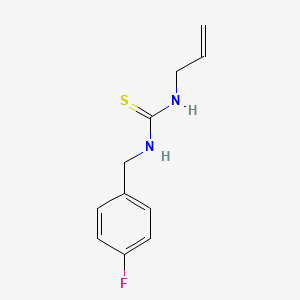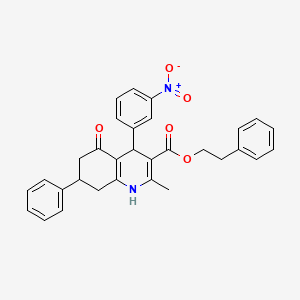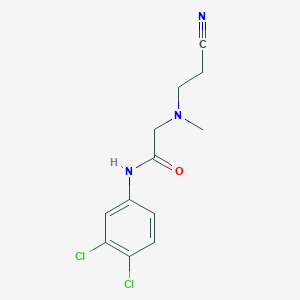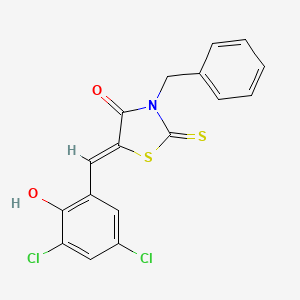![molecular formula C21H25NO5 B4985542 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene, also known as AN-7, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. AN-7 is a synthetic compound that can be produced using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for the treatment of cancer. This compound has been shown to selectively inhibit the function of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes this compound a valuable tool for studying the role of TRPV1 in various physiological processes.
In addition to its use as a tool for studying ion channels, this compound has also shown promise as a potential therapeutic agent for the treatment of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. This makes this compound a potential candidate for the development of new cancer therapies.
作用机制
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is thought to exert its effects on ion channels and cancer cells through a variety of mechanisms. This compound has been shown to bind to the TRPV1 ion channel and inhibit its function, which leads to a reduction in pain sensation and inflammation. In cancer cells, this compound has been shown to induce apoptosis through a variety of mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and cancer cells, this compound has also been shown to have antioxidant and anti-inflammatory properties. This compound has been shown to reduce the production of reactive oxygen species, which can cause cellular damage, and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with good purity. This compound has also been shown to have high selectivity for the TRPV1 ion channel and cancer cells, which makes it a valuable tool for studying these processes.
However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, which means that its effects in whole organisms are not well understood. In addition, this compound has not been tested in clinical trials, which means that its potential as a therapeutic agent is not yet known.
未来方向
There are several future directions for research on 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene. One area of interest is the development of this compound analogs with improved selectivity and efficacy. Another area of interest is the study of this compound in vivo, to better understand its effects in whole organisms. Finally, the potential therapeutic applications of this compound for the treatment of cancer and other diseases should be further explored. Overall, this compound is a promising compound with potential applications in a variety of scientific research areas.
合成方法
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene can be synthesized using a variety of methods, including nucleophilic substitution, Suzuki coupling, and Heck coupling. One of the most commonly used methods for synthesizing this compound is the Heck coupling method, which involves the reaction of 4-allyl-2-methoxyphenol with 4-(4-methyl-2-nitrophenoxy)butylbromide in the presence of a palladium catalyst. This method has been shown to produce high yields of this compound with good purity.
属性
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJDOBYNXWAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)


